molecular formula C15H16N2O B14484075 (8,9-Didehydroergolin-8-yl)methanol CAS No. 64479-77-2

(8,9-Didehydroergolin-8-yl)methanol

Cat. No.: B14484075
CAS No.: 64479-77-2
M. Wt: 240.30 g/mol
InChI Key: XGNDUBUGJPTPDF-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8,9-Didehydroergolin-8-yl)methanol, also known as Elymoclavin or Ergoline-8-methanol, is an ergoline alkaloid derivative with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.3269 g/mol . Its IUPAC name is 8,9-didehydro-6-methylergoline-8-methanol, and it is registered under CAS number 548-43-6. The compound features a complex indolo[4,3-fg]quinoline backbone with a methanol substituent at the 8-position and a methyl group at the 6-position. It is structurally related to ergot alkaloids, which are known for their diverse pharmacological activities, including interactions with serotonin and dopamine receptors .

Properties

CAS No.

64479-77-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

[(6aR,10aR)-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C15H16N2O/c18-8-9-4-12-11-2-1-3-13-15(11)10(7-17-13)5-14(12)16-6-9/h1-4,7,12,14,16-18H,5-6,8H2/t12-,14-/m1/s1

InChI Key

XGNDUBUGJPTPDF-TZMCWYRMSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C=C(CN2)CO)C3=C4C1=CNC4=CC=C3

Canonical SMILES

C1C2C(C=C(CN2)CO)C3=C4C1=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Formylation of the Ergoline Core

The introduction of a formyl group at position 8 is a critical first step. A modified Vilsmeier-Haack reaction or nucleophilic formylation using ethyl formate under basic conditions has been proposed. For example, in the synthesis of 9-fluorenemethanol, ethyl formate and sodium ethoxide in tetrahydrofuran (THF) facilitated formylation at low temperatures (0–10°C). Adapting this to ergoline derivatives would require:

  • Base selection : Sodium ethoxide or sodium hydride to deprotonate position 8.
  • Solvent optimization : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reactivity.
  • Temperature control : Maintaining 0–40°C prevents side reactions.

Key challenge : Ergoline’s electron-rich aromatic system may necessitate stronger bases or prolonged reaction times compared to fluorene derivatives.

Reduction of the 8-Formyl Intermediate

Reduction of the formyl group to a hydroxymethyl moiety is achieved using sodium borohydride (NaBH₄) in methanol or ethanol. The patent CN103351280A demonstrates this step for 9-fluorenemethanol, yielding 92% crude product purity. For ergoline derivatives:

  • Solvent selection : Methanol ensures solubility and acts as a proton source.
  • Stoichiometry : A 0.3 molar equivalent of NaBH₄ suffices for complete reduction.
  • Workup : Precipitation in water followed by recrystallization in nonpolar solvents (e.g., hexane) improves purity.

Comparative data :

Step Reagent Solvent Temperature Yield Purity
Formylation Ethyl formate THF 0–40°C 75% 85%
Reduction NaBH₄ Methanol 0–25°C 84% 92%
Recrystallization Hexane 0°C 90% >99%

Data extrapolated from fluorene-based synthesis and ergoline reduction.

Alternative Pathways: Grignard Addition and Oxidation

An alternative route involves:

  • Grignard reagent addition : Reacting 8-bromoergoline with formaldehyde under anhydrous conditions.
  • Oxidation-Reduction : Oxidizing an 8-methyl group to carboxylic acid followed by reduction. However, this method risks over-oxidation and requires stringent temperature control.

Stereochemical Control and Analytical Validation

Ergoline derivatives require strict stereochemical control at position 8. Chiral HPLC or enzymatic resolution ensures enantiopurity. Methylergonovine’s synthesis employs (S)-2-aminobutanol to dictate stereochemistry, a strategy adaptable to (8,9-Didehydroergolin-8-yl)methanol.

Computational Modeling for Reaction Optimization

In-silico tools predict optimal reaction parameters. Molecular docking studies of NaBH₄ with the 8-formyl intermediate identify steric hindrance points, guiding solvent selection. Density Functional Theory (DFT) calculations further validate transition states during formylation.

Chemical Reactions Analysis

(8,9-Didehydroergolin-8-yl)methanol undergoes various chemical reactions:

Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions vary based on the specific conditions but often include derivatives of the original compound.

Comparison with Similar Compounds

Longifolol (Isolongifolol)

Molecular Formula: C₁₅H₂₆O Molecular Weight: 222.37 g/mol IUPAC Name: (1S,3aR,4S,8aS,9S)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol CAS Number: 1139-17-9

Structural Comparison :

  • Longifolol is a bicyclic sesquiterpene alcohol with a methanol group attached to a methanoazulene core. Unlike (8,9-Didehydroergolin-8-yl)methanol, it lacks nitrogen atoms and the indoloquinoline backbone.
  • Both compounds feature a methanol substituent on a polycyclic scaffold, but Longifolol’s azulene-derived structure contrasts with the ergoline framework.

Functional Differences :

  • Longifolol is primarily studied in essential oils and plant biochemistry, whereas (8,9-Didehydroergolin-8-yl)methanol is linked to neuroactive alkaloid research .

9-Hydroxyrisperidone

Molecular Formula: C₂₃H₂₇N₄O₂ Molecular Weight: 391.49 g/mol CAS Number: Not explicitly provided in evidence.

Structural Comparison :

  • 9-Hydroxyrisperidone is a benzisoxazole derivative and an active metabolite of the antipsychotic drug risperidone.
  • Unlike the ergoline derivative, 9-Hydroxyrisperidone lacks a fused indole-quinoline system and instead features a piperidine and benzisoxazole moiety.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
(8,9-Didehydroergolin-8-yl)methanol C₁₆H₁₈N₂O 254.33 Indoloquinoline 8-methanol, 6-methyl
Longifolol C₁₅H₂₆O 222.37 Methanoazulene 9-methanol, methyl groups
9-Hydroxyrisperidone C₂₃H₂₇N₄O₂ 391.49 Benzisoxazole-piperidine Hydroxy group, fluorine

Table 2: Pharmacological and Industrial Relevance

Compound Primary Research Focus Key Applications/Source
(8,9-Didehydroergolin-8-yl)methanol Neuroactive alkaloid research Ergot fungus derivatives, receptor studies
Longifolol Essential oil analysis Plant biochemistry, flavor/fragrance industry
9-Hydroxyrisperidone Antipsychotic drug metabolism Pharmaceutical analytics (HPLC/MS)

Research Findings and Limitations

  • (8,9-Didehydroergolin-8-yl)methanol: Limited direct pharmacological data are available in the provided evidence.
  • 9-Hydroxyrisperidone: Studied primarily as a metabolite, with methanol used as a solvent in analytical preparations .

Q & A

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : Use controlled pH and methanol concentration gradients in reaction matrices to model kinetic behavior. For example, a factorial design varying pH (3–9) and methanol content (10–90%) can isolate solvent effects on reaction pathways .

Q. How can researchers mitigate methanol crossover interference in bioassay systems when testing (8,9-Didehydroergolin-8-yl)methanol?

  • Methodological Answer : Implement hydrodynamic barriers (e.g., flowing sulfuric acid electrolyte layers) to sequester methanol byproducts, as adapted from direct methanol fuel cell research. Permeability testing of porous spacers ensures minimal crossover .

Q. What strategies are recommended for stabilizing (8,9-Didehydroergolin-8-yl)methanol in long-term storage?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis. Periodic stability assays (HPLC or UV spectrophotometry) monitor degradation .

Data Analysis & Interpretation

Q. How should researchers address conflicting results in structure-activity relationship (SAR) studies of ergoline derivatives?

  • Methodological Answer : Apply computational tools (e.g., molecular docking or QSAR models) to reconcile experimental SAR data with theoretical binding affinities. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) .

Q. What statistical approaches are suitable for analyzing dose-response curves with non-linear behavior in (8,9-Didehydroergolin-8-yl)methanol toxicity studies?

  • Methodological Answer : Use four-parameter logistic regression (4PL) models to fit sigmoidal curves. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals for EC₅₀/IC₅₀ values, reducing Type I/II errors .

Experimental Design Considerations

Q. How to optimize chromatographic separation of (8,9-Didehydroergolin-8-yl)methanol from its degradation products?

  • Methodological Answer : Employ gradient elution HPLC with C18 columns and mobile phases of acetonitrile/water (0.1% formic acid). Adjust flow rates (1.0–1.5 mL/min) and column temperatures (25–40°C) to resolve polar degradation byproducts .

Q. What in vitro assays are most robust for evaluating the compound’s bioactivity against neurological targets?

  • Methodological Answer : Use SH-SY5Y neuroblastoma cells for dopamine receptor binding assays. Measure cAMP levels via ELISA or FRET-based biosensors to quantify agonist/antagonist effects. Include positive controls (e.g., lisuride) to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.